2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol 2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18255240
InChI: InChI=1S/C6H12N4O/c1-2-10-6(5(7)3-11)8-4-9-10/h4-5,11H,2-3,7H2,1H3
SMILES:
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol

2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18255240

Molecular Formula: C6H12N4O

Molecular Weight: 156.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol -

Specification

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
IUPAC Name 2-amino-2-(2-ethyl-1,2,4-triazol-3-yl)ethanol
Standard InChI InChI=1S/C6H12N4O/c1-2-10-6(5(7)3-11)8-4-9-10/h4-5,11H,2-3,7H2,1H3
Standard InChI Key RQQULDLGWAVFCG-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NC=N1)C(CO)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure comprises a 1,2,4-triazole ring substituted at the 5-position with an ethyl group (-CH₂CH₃) and at the 2-position with a 2-aminoethanol moiety (-CH(NH₂)CH₂OH) . Key features include:

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms, contributing to electronic stability and hydrogen-bonding capacity.

  • Ethyl group: Enhances lipophilicity, potentially influencing membrane permeability in biological systems.

  • 2-Aminoethanol side chain: Introduces both hydroxyl (-OH) and primary amine (-NH₂) functional groups, enabling participation in acid-base reactions and hydrogen bonding .

Table 1: Structural identifiers of 2-Amino-2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

PropertyValueSource
IUPAC Name2-amino-2-(2-ethyl-1,2,4-triazol-3-yl)ethanol
Canonical SMILESCCN1C(=NC=N1)C(CO)N
InChI KeyRQQULDLGWAVFCG-UHFFFAOYSA-N
PubChem CID62696252

Isomeric Considerations

A structurally similar isomer, 2-Amino-1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS: 1782855-57-5), shares the same molecular formula but differs in triazole ring substitution (1,2,3-triazole vs. 1,2,4-triazole) . This distinction critically impacts electronic properties and reactivity, as 1,2,4-triazoles exhibit greater thermal stability and metabolic resistance compared to 1,2,3-triazoles .

Synthesis and Manufacturing Approaches

Reported Synthetic Routes

While no direct synthesis protocols are documented for this compound, analogous triazole derivatives are typically synthesized via:

  • Cycloaddition reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

  • N-alkylation: Introduction of the ethyl group using ethyl halides or sulfonates under basic conditions.

  • Amination: Functionalization with ethanolamine via nucleophilic substitution or reductive amination .

Hypothetical Synthesis Pathway:

  • Step 1: Synthesis of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde via cycloaddition.

  • Step 2: Condensation with nitromethane to form β-nitro alcohol intermediate.

  • Step 3: Reduction of the nitro group to amine using hydrogenation or catalytic methods .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substitution on the triazole ring requires precise control of reaction conditions .

  • Amino group stability: The primary amine may require protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Molecular Weight156.19 g/mol
LogP (Predicted)-0.82 (Indicating moderate hydrophilicity)
SolubilityLikely soluble in polar solvents (e.g., water, DMSO)

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks for -NH₂ (3300–3500 cm⁻¹), -OH (3200–3600 cm⁻¹), and triazole C=N (1600–1500 cm⁻¹).

  • NMR: ¹H NMR would show signals for ethyl protons (δ 1.2–1.4 ppm), triazole protons (δ 7.5–8.5 ppm), and ethanolamine protons (δ 3.4–4.0 ppm) .

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